Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate - 1384264-42-9

Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate

Catalog Number: EVT-1801116
CAS Number: 1384264-42-9
Molecular Formula: C14H15FO3
Molecular Weight: 250.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide []

  • Compound Description: This compound is a potent γ-secretase inhibitor designed for potential use in Alzheimer's disease. []
  • Relevance: While this compound belongs to the benzodiazepine class and possesses a significantly different structure than Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate, its synthesis highlights the exploration of substituted hydrocinnamide side chains for enhancing potency in targeting biological systems. This suggests a potential research interest in modifying the cyclohexanecarboxylate core of Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate with similar side chains to investigate potential changes in activity. []

2. 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one []

  • Compound Description: This compound was synthesized via a base-catalyzed intramolecular nucleophilic cyclization reaction, exhibiting a quinazolinone core. []
  • Relevance: This compound exemplifies the use of a 3-fluorophenyl substituent directly attached to a heterocyclic ring system, similar to the 3-fluorophenyl group in Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate. This structural similarity, despite different core structures, suggests a potential area of exploration in synthesizing analogs of Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate by varying the heterocyclic core while retaining the 3-fluorophenyl substituent. []

3. 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea []

  • Compound Description: The crystal structure of this simple urea derivative has been reported. []
  • Relevance: This compound shares the 3-fluorophenyl substituent with Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate. Although the core structures differ, the presence of this shared moiety in the scientific literature suggests a potential research interest in exploring the effects of replacing the urea group in this compound with the cyclohexanecarboxylate core found in Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate. []

4. 3-(3-fluorophenyl)-1-[4-(methylsulfanyl) phenyl] prop-2-en-1-one []

  • Compound Description: This organic crystal displays good nonlinear absorption and optical-limiting properties. []
  • Relevance: This compound, while possessing a distinct core structure, shares the 3-fluorophenyl substituent with Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate. The presence of this shared group in a compound with interesting optical properties might prompt investigations into incorporating the cyclohexanecarboxylate moiety of Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate into similar systems to assess potential optical property modulation. []

5. N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A) []

  • Compound Description: GNE-A is a highly potent and selective MET kinase inhibitor. Preclinical studies have indicated its favorable pharmacokinetic properties, making it a potential drug candidate for cancer treatment. []
  • Relevance: Although GNE-A has a complex structure, its development highlights the significance of incorporating fluorine atoms and heterocyclic rings for achieving desirable pharmacological profiles. The presence of a 3-fluorophenyl group in both GNE-A and the target compound, Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate, suggests a potential area of investigation into whether incorporating elements of GNE-A's structure, such as the pyrazolo[3,4-b]pyridine or dihydropyridazine moieties, could influence the biological activity of the target compound. []

6. 5-Chloro-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran []

  • Compound Description: The crystal structure of this benzofuran derivative, featuring a 4-fluorophenyl substituent, has been reported. []
  • Relevance: Although the core structures are different, the presence of a fluorophenyl substituent in both this compound and Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate suggests a potential research direction. Exploring the effects of replacing the benzofuran core in this compound with the cyclohexanecarboxylate moiety of Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate, while maintaining the fluorophenyl substitution, could be of interest. []

7. 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran []

  • Compound Description: The crystal structure of this compound, featuring a benzofuran core and a 4-fluorophenyl substituent, has been described. []
  • Relevance: Similar to the previous compound, the presence of a fluorophenyl substituent in both this molecule and Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate suggests a potential avenue for research. It might be of interest to investigate the effects of replacing the benzofuran core in this compound with the cyclohexanecarboxylate moiety found in Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate, while retaining the fluorophenyl substitution. []

Properties

CAS Number

1384264-42-9

Product Name

Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate

IUPAC Name

methyl 1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylate

Molecular Formula

C14H15FO3

Molecular Weight

250.26 g/mol

InChI

InChI=1S/C14H15FO3/c1-18-13(17)14(7-5-12(16)6-8-14)10-3-2-4-11(15)9-10/h2-4,9H,5-8H2,1H3

InChI Key

PQVBXCHKKVQADR-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC(=CC=C2)F

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.